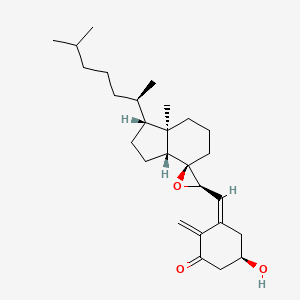
1-Keto-7,8-epoxy-vitamin D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Keto-7,8-epoxy-vitamin D3 is a derivative of vitamin D3, which plays a crucial role in various biological processes.
Métodos De Preparación
The synthesis of 1-Keto-7,8-epoxy-vitamin D3 typically involves the oxidation of vitamin D3. One common method includes the use of high-resolution mass spectrometry to identify and isolate the compound. The process involves the derivatization of vitamin D3 with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) to form this compound . Industrial production methods may involve the use of ultra-high performance liquid chromatography (UHPLC) and other advanced techniques to ensure the purity and stability of the compound .
Análisis De Reacciones Químicas
1-Keto-7,8-epoxy-vitamin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents. The major products formed from these reactions include 1-hydroxy-7,8-epoxy-vitamin D3 and other oxidized derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference compound in mass spectrometry and chromatography studies.
Biology: Investigated for its role in enhancing the immune response and its potential antiviral properties.
Medicine: Explored for its potential use in treating vitamin D deficiency and related disorders.
Industry: Utilized in the formulation of vitamin D supplements and fortified foods.
Mecanismo De Acción
The mechanism of action of 1-Keto-7,8-epoxy-vitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D responsive elements in the DNA. This interaction regulates the expression of genes involved in calcium and phosphate homeostasis, immune response, and other biological processes .
Comparación Con Compuestos Similares
1-Keto-7,8-epoxy-vitamin D3 is unique compared to other vitamin D derivatives due to its specific oxidation state and structural features. Similar compounds include:
1-Hydroxy-7,8-epoxy-vitamin D3: Another oxidized derivative of vitamin D3 with similar biological properties.
1,25-Dihydroxyvitamin D3: The active form of vitamin D3, which also interacts with VDR but has different metabolic pathways.
Pyrocalciferol and Isopyrocalciferol: Thermal isomerization products of vitamin D3 with distinct structural and functional properties.
Propiedades
Fórmula molecular |
C27H42O3 |
|---|---|
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
(3Z,5R)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-5-hydroxy-2-methylidenecyclohexan-1-one |
InChI |
InChI=1S/C27H42O3/c1-17(2)8-6-9-18(3)22-10-11-24-26(22,5)12-7-13-27(24)25(30-27)15-20-14-21(28)16-23(29)19(20)4/h15,17-18,21-22,24-25,28H,4,6-14,16H2,1-3,5H3/b20-15-/t18-,21-,22-,24-,25-,26-,27-/m1/s1 |
Clave InChI |
QKBUEEYADZFCDP-PWZKJWAFSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@]23[C@H](O3)/C=C\4/C[C@H](CC(=O)C4=C)O)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCCC23C(O3)C=C4CC(CC(=O)C4=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















